molecular formula C11H16N2O B14743099 N-Benzyl-2-methylpropanehydrazonic acid CAS No. 6232-98-0

N-Benzyl-2-methylpropanehydrazonic acid

Cat. No.: B14743099
CAS No.: 6232-98-0
M. Wt: 192.26 g/mol
InChI Key: RMVGKJHWIUFNLM-UHFFFAOYSA-N
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Description

N-Benzyl-2-methylpropanehydrazonic acid is an organic compound that features a benzyl group attached to a hydrazonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-methylpropanehydrazonic acid typically involves the reaction of benzylhydrazine with 2-methylpropanoic acid under acidic or basic conditions. The reaction can be carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrazines or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazonic acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Benzyl ketones or aldehydes.

    Reduction: Benzylhydrazines or benzylamines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-methylpropanehydrazonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-methylpropanehydrazonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-Benzylhydrazine: Shares the benzylhydrazine moiety but lacks the 2-methylpropanoic acid group.

    2-Methylpropanehydrazonic Acid: Contains the hydrazonic acid moiety but lacks the benzyl group.

Uniqueness: N-Benzyl-2-methylpropanehydrazonic acid is unique due to the combination of the benzyl group and the 2-methylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6232-98-0

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N'-benzyl-2-methylpropanehydrazide

InChI

InChI=1S/C11H16N2O/c1-9(2)11(14)13-12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,13,14)

InChI Key

RMVGKJHWIUFNLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NNCC1=CC=CC=C1

Origin of Product

United States

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